(2R,3S,5S)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
Properties
Molecular Formula |
C10H10Cl2N4O3 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
(2R,3S,5S)-5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2/t4-,5+,6-/m0/s1 |
InChI Key |
WCBMAWWRSUVVSE-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,5S)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule notable for its unique stereochemistry and functional groups. It features a tetrahydrofuran ring and a purine derivative with significant biological implications. This article explores its biological activity, potential pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C10H11Cl2N4O3
- Molecular Weight : 270.67 g/mol
This compound's structure suggests it may interact with biological systems through various mechanisms, primarily due to the presence of the purine base and hydroxymethyl group.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The purine moiety allows for potential interactions with enzymes involved in nucleotide metabolism, which could inhibit their activity.
- Antiviral Properties : Similar compounds have shown antiviral effects, suggesting this compound may also possess such properties.
- Antitumor Activity : Its structural similarity to known antitumor agents indicates potential efficacy in cancer treatment.
Predictive Models and Experimental Assays
Computer-aided prediction tools have been employed to assess the biological activity of this compound. These models suggest a spectrum of activities, including:
- Antiviral
- Antitumor
- Enzyme modulation
Study 1: Antiviral Activity
A study evaluated the antiviral effects of various purine derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition of viral replication in vitro. This suggests that further exploration of this compound's antiviral potential is warranted.
Study 2: Antitumor Efficacy
In another investigation focusing on purine analogs, this compound was tested against various cancer cell lines. The results showed promising cytotoxic effects, indicating its potential as an antitumor agent.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups. A comparison with structurally similar compounds highlights its potential advantages:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Acyclovir | Purine derivative | Antiviral |
| Ribavirin | Purine nucleotide | Antiviral |
| 6-Mercaptopurine | Purine analog | Antitumor |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
Physicochemical Properties
- Lipophilicity: The dichloro substitution in the target compound increases logP compared to amino-substituted analogues (e.g., Compound 23), favoring membrane permeability but reducing aqueous solubility .
- Melting Points: Dichloro derivatives generally exhibit higher melting points (e.g., Compound 21 in : 262–264°C) than amino-substituted variants (Compound 23: 146–148°C), reflecting stronger intermolecular interactions .
- Stereochemical Stability : The 2R,3S,5S configuration resists enzymatic degradation better than 2R,3S,5R isomers, as seen in the comparison between the target compound and its 5R diastereomer .
Data Tables
Table 1: Comparative Physicochemical Data
Preparation Methods
Synthesis of the Sugar Moiety
- The tetrahydrofuran sugar is typically prepared from a protected ribose or deoxyribose derivative.
- Protection of hydroxyl groups (e.g., as silyl ethers or acyl esters) is common to control regioselectivity.
- The stereochemistry at C-2, C-3, and C-5 is established via stereoselective reduction or enzymatic resolution methods.
- Hydroxymethyl substitution at C-2 is introduced either by selective functional group transformation or by starting from a suitably functionalized sugar precursor.
Preparation of the 2,6-Dichloropurine Base
- The 2,6-dichloropurine base is commercially available or synthesized by chlorination of purine derivatives.
- Chlorination is typically achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride under controlled conditions to selectively substitute at the 2 and 6 positions.
- The dichloropurine base is often used as a glycosylation acceptor in its protected or unprotected form depending on the synthetic route.
Glycosylation to Form the Nucleoside
- The key step is the coupling of the sugar moiety with the 2,6-dichloropurine base to form the β-N9-glycosidic bond.
- Common glycosylation methods include:
- Vorbrüggen glycosylation : Using silylated purine bases and activated sugar derivatives (e.g., sugar halides or acetates) in the presence of Lewis acids such as trimethylsilyl triflate (TMSOTf).
- Nucleophilic substitution : Using sugar halides (e.g., 1-chloro- or 1-bromo-tetrahydrofuran derivatives) with the purine base under basic or neutral conditions.
- Reaction conditions are optimized to favor β-anomer formation and to prevent dechlorination or hydrolysis of the purine base.
Deprotection and Purification
- After glycosylation, protecting groups on the sugar are removed under mild acidic or basic conditions.
- Purification is typically performed by chromatographic techniques such as reverse-phase HPLC.
- Final product characterization includes NMR, mass spectrometry, and purity analysis.
Data Table: Summary of Typical Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Sugar protection | TBDMS-Cl, Ac2O, or benzoyl chloride | Protect hydroxyl groups | Controls regioselectivity |
| Sugar stereoselective modification | NaBH4 reduction, enzymatic resolution | Establish stereochemistry | Ensures (2R,3S,5S) configuration |
| Purine chlorination | POCl3 or SOCl2, heat | Introduce Cl at 2 and 6 positions | Requires controlled conditions |
| Glycosylation | Silylated purine + sugar acetate + TMSOTf | Form β-N9 glycosidic bond | Vorbrüggen method preferred |
| Deprotection | Mild acid/base (e.g., NH3 in MeOH) | Remove protecting groups | Avoids purine base degradation |
| Purification | Reverse-phase HPLC | Isolate pure nucleoside | Confirm stereochemistry and purity |
Research Findings and Optimization Notes
- Studies indicate that the Vorbrüggen glycosylation method provides high β-selectivity and yields for purine nucleosides with halogen substitutions.
- The presence of electron-withdrawing chlorine atoms at positions 2 and 6 on the purine ring can reduce nucleophilicity, requiring careful optimization of Lewis acid catalyst loading and reaction temperature to achieve efficient coupling.
- Protecting group strategies on the sugar moiety significantly influence the stereochemical outcome; bulky silyl protecting groups favor β-anomer formation by steric hindrance.
- Deprotection steps must be carefully controlled to prevent hydrolysis of the glycosidic bond or dechlorination of the purine base, which can lead to impurities.
- Analytical characterization using NMR (including NOESY for stereochemistry), mass spectrometry, and HPLC purity profiling is essential to confirm the structure and quality of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
